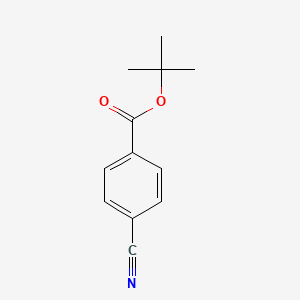

4-シアノ安息香酸tert-ブチル

概要

説明

Tert-butyl 4-cyanobenzoate is a chemical compound that is part of the tert-butyl aroylperbenzoates family. These compounds have been studied for their photophysical properties and reactivity under laser flash photolysis (LFP) conditions. The tert-butyl group is a common bulky substituent that can influence the stability and reactivity of the molecule .

Synthesis Analysis

The synthesis of tert-butyl 4-cyanobenzoate is not directly described in the provided papers. However, related compounds, such as tert-butyl aroylperbenzoates, have been synthesized and studied. For example, tert-butylazocumenes were prepared from corresponding cyanobenzenes, which could be a similar starting point for the synthesis of tert-butyl 4-cyanobenzoate . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol involves bromination and oxidation steps, which could be adapted for the synthesis of tert-butyl 4-cyanobenzoate .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-cyanobenzoate is not directly reported, but the structure of related compounds provides some insight. For instance, the molecular structure of 4-tert-butylpyrazoles was determined using X-ray crystallography, NMR, and calorimetric studies, which could be analogous to the structural analysis of tert-butyl 4-cyanobenzoate . The bulky tert-butyl group can have a buttressing effect, influencing the overall molecular conformation .

Chemical Reactions Analysis

Tert-butyl aroylperbenzoates undergo various chemical reactions, including photolysis. The LFP of these compounds leads to the formation of singlet and triplet states, as well as aroylphenyl radicals. These radicals exhibit solvent-dependent lifetimes and can react with various quenchers . The tert-butyl peroxybenzoate (TBPB) mediated reactions, such as the functionalization of N-propargyl aromatic amine derivatives, demonstrate the reactivity of tert-butyl substituted benzoates in radical addition/cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-cyanobenzoate can be inferred from related compounds. Tert-butyl aroylperbenzoates show broad absorption in the UV-visible spectrum when studied under LFP . The stability and solubility of tert-butyl substituted compounds are also influenced by the presence of the tert-butyl group, as seen in the synthesis and characterization of new cardo poly(bisbenzothiazole)s . The thermal stability of these compounds is generally high, with decomposition temperatures often exceeding 400°C .

科学的研究の応用

化学中間体

4-シアノ安息香酸tert-ブチルは、さまざまな反応で化学中間体としてよく使用されます . その安定性と反応性から、より複雑な分子の合成における重要な成分です .

新規化合物の合成

ある研究では、[1,2,4]トリアジノ[5,6-b]インドールおよびインドロ[2,3-b]キノキサリン系へのtert-ブチル基の導入により、一連の構造的に新規な化合物が得られました . これは、tert-ブチル置換イサチンとベンゼン-1,2-ジアミンまたはチオセミカルバジドとの縮合によって達成されました .

生物活性の強化

ヘテロ環にtert-ブチル基を導入すると、その生物活性が大幅に高まることがよくあります . たとえば、プリマキン中のキノロン系に代謝的に安定なtert-ブチル基をC-2位に結合させると、血液シゾント殺傷抗マラリア活性が大幅に向上したことが報告されています .

親油性の増加

有機分子にtert-ブチル基を導入すると、その親油性が高まります。これは、非常に厚く軽い細胞壁を通過するために非常に重要です . この特性により、4-シアノ安息香酸tert-ブチルは医薬品化学において貴重な化合物となっています .

5. 生物活性天然物の合成 4-シアノ安息香酸tert-ブチルは、インドアセンAやインドアセンBなどの生物活性天然物の合成に使用されてきました . これらの化合物は、潜在的な治療用途を持っています .

研究開発

4-シアノ安息香酸tert-ブチルは、その独自の特性から、研究開発ラボで新しい化合物の合成や化学反応の研究によく使用されています .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGZJUKYAHDTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297254 | |

| Record name | tert-butyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55696-50-9 | |

| Record name | NSC114973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

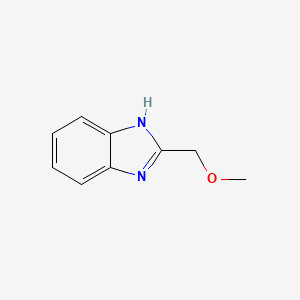

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

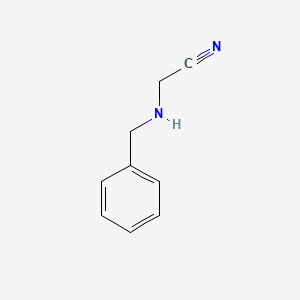

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)